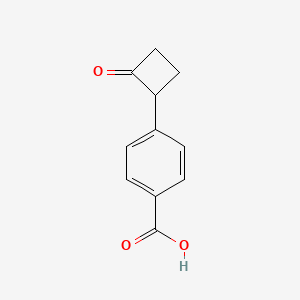
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, Mixture of diastereomers, is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyclohexyl ring, a benzodioxin moiety, and an acetamide group. The presence of multiple stereoisomers adds to the complexity and potential versatility of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexylamine derivative, followed by the introduction of the benzodioxin ring through a series of condensation and cyclization reactions. The final step often involves the acylation of the amine group with an appropriate acyl chloride or anhydride to form the acetamide. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the production of the diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide (without hydrochloride)
- N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-ethylacetamide
- N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylpropionamide
Uniqueness
The uniqueness of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride lies in its specific structural features and the presence of multiple diastereomers
Properties
Molecular Formula |
C17H25ClN2O3 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-19(13-8-6-12(18)7-9-13)17(20)10-14-11-21-15-4-2-3-5-16(15)22-14;/h2-5,12-14H,6-11,18H2,1H3;1H |
InChI Key |
YEVXTIWRFFVDRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(CC1)N)C(=O)CC2COC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


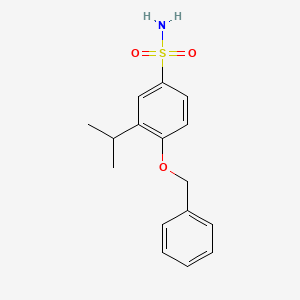


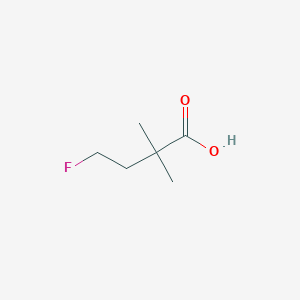

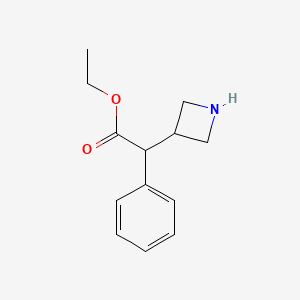
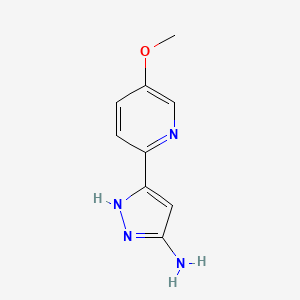
![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13518770.png)
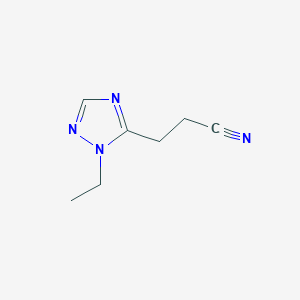

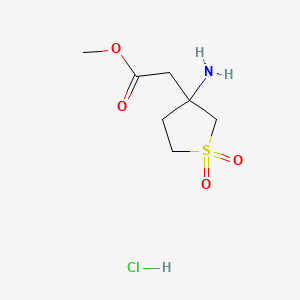

![6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13518805.png)
